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Compound of Interest

4,4,5,5-Tetramethyl-2-(oxetan-3-
Compound Name: )
yl)-1,3,2-dioxaborolane

Cat. No.: B1406233

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a pivotal reagent in modern
synthetic and medicinal chemistry. It uniquely combines the versatile reactivity of a boronic acid
pinacol ester with the desirable physicochemical properties of an oxetane ring. The oxetane
moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a
valuable bioisostere.[1][2] It can replace gem-dimethyl or carbonyl groups, often leading to
improved aqueous solubility, metabolic stability, and cell permeability while maintaining or
enhancing biological activity.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and
reactivity of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. It is intended for
researchers, scientists, and drug development professionals who seek to leverage this building
block for the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic
Properties

The compound is a stable, often solid, organic reagent that serves as the pinacol ester of
oxetane-3-boronic acid.[4][5] Its stability is significantly greater than the corresponding boronic
acid, making it ideal for storage and use in a wide array of chemical transformations.

Physical and Chemical Data

A summary of the key identifiers and properties of this reagent is provided below.
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Property Value Source

4,4,5,5-tetramethyl-2-(oxetan-
IUPAC Name ] PubChem|[4]
3-yl)-1,3,2-dioxaborolane

CAS Number 1396215-84-1 PubChem([4]
Molecular Formula CoH17BO3 PubChem[4]
Molecular Weight 184.04 g/mol Sigma-Aldrich[5]
Appearance Solid Sigma-Aldrich[5]

Soluble in organic solvents
Solubility (e.g., ethanol, DMSO); ChemBK]|6]

sparingly soluble in water.

LBABXQQSDMILIX-
INChl Key PubChem[4]
UHFFFAOYSA-N

SMILES CC1(C)OB(C2COC2)OC1(C)C  Sigma-Aldrich[5]

Spectroscopic Profile

The structural features of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane give rise to
a distinct spectroscopic signature. While a specific spectrum is not publicly available, the
expected resonances can be predicted based on established principles and data from
analogous structures.[7][8]

» 1H NMR: The spectrum would be characterized by a singlet for the twelve equivalent protons
of the four methyl groups on the pinacol moiety, typically appearing around & 1.2-1.4 ppm.
The protons on the oxetane ring would present as a more complex series of multiplets in the
0 3.5-5.0 ppm region, with the methine proton adjacent to the boron atom appearing as the
most distinct signal.

o 13C NMR: Key resonances would include the methyl carbons of the pinacol group around &
24-25 ppm and the quaternary carbons of the dioxaborolane ring near & 84-86 ppm. The
carbons of the oxetane ring would appear in the & 60-80 ppm range. The carbon atom
directly bonded to the boron is often broadened and may not be observed due to
quadrupolar relaxation effects.[7]
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o 1B NMR: The B NMR spectrum is expected to show a single, broad resonance in the range
of & 25-35 ppm, which is characteristic of tetracoordinate boronic esters.[7]

Synthesis of Oxetanyl Pinacol Boronate

The synthesis of C(sp3)-linked boronic esters like 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-
dioxaborolane typically involves the borylation of an appropriate organometallic precursor or
the metal-catalyzed C-H borylation of the parent heterocycle. A common and reliable
laboratory-scale approach involves the reaction of a Grignard reagent derived from 3-
bromooxetane with a borate ester, followed by esterification with pinacol.

Representative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 3-bromooxetane.
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Step 1: Grignard Formation & Borylation
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Caption: A plausible two-step synthesis of the target boronic ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar transformations.[7]
PART A: Formation of the Borate Intermediate

o Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer,
a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.
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e Grignard Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a
crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise
addition of a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF. The reaction is
initiated gently with heating if necessary and then maintained at a gentle reflux until the
magnesium is consumed.

e Borylation: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
Triisopropyl borate (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the
internal temperature remains below -65 °C. The mixture is stirred at this temperature for 2
hours and then allowed to warm to room temperature overnight.

o Causality Insight: The low temperature is critical to prevent side reactions, such as the
addition of multiple Grignard reagents to the borate ester. Anhydrous conditions are
essential as Grignard reagents are strong bases and will be quenched by water.

PART B: Esterification and Isolation

e Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of saturated
agueous ammonium chloride. The mixture is then acidified with 1 M HCI.

« Esterification: Pinacol (1.2 equivalents) is added, and the mixture is stirred vigorously for 1-2
hours.

o Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding
boronic acid, which immediately reacts with pinacol in a rapid and reversible esterification.
Driving the equilibrium towards the stable pinacol ester is often achieved by removing
water.

o Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted
with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The
crude product is then purified by column chromatography on silica gel or by crystallization to
yield the final product.

Reactivity and Key Applications
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The synthetic utility of this reagent stems from the predictable reactivity of its boronic ester
functionality, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The
oxetane ring is generally stable under these conditions, allowing for its seamless incorporation
into a variety of molecular scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, connecting the sps3-
hybridized carbon of the oxetane ring to an sp?- or sp3-hybridized carbon of an organic halide
or triflate.[9][10]

Palladium Catalyst
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling
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This protocol describes a general procedure for coupling the oxetanyl boronate with an aryl
bromide.[11][12]

e Reaction Setup: To a microwave vial or Schlenk tube are added the aryl bromide (1.0
equivalent), 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (1.2-1.5 equivalents),
a suitable base such as potassium phosphate (KsPOa) or potassium carbonate (K2COs) (2.0-
3.0 equivalents), and a palladium catalyst system.

o Catalyst Choice Insight: A common system is Pdz(dba)s (1-5 mol%) combined with a
phosphine ligand like XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst
like Pd(PPhs)a can be used. The choice of ligand is crucial for stabilizing the palladium
center and facilitating the catalytic cycle.

o Solvent Addition: The vessel is sealed and purged with an inert gas. Degassed solvents,
such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF, are added via syringe.

o Causality Insight: Degassing the solvent by bubbling with argon or nitrogen, or by freeze-
pump-thaw cycles, is essential to remove dissolved oxygen, which can oxidize and
deactivate the Pd(0) catalyst. The presence of water can often accelerate the
transmetalation step.

o Reaction: The mixture is heated with stirring. Temperatures can range from 80 °C to 120 °C,
and the reaction can be conducted using conventional heating or in a microwave reactor for
accelerated reaction times.[11] Reaction progress is monitored by TLC or LC-MS.

e Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature, diluted with an organic solvent like ethyl acetate, and washed with water and
brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is
purified by flash column chromatography to afford the desired oxetane-substituted product.

Role in Medicinal Chemistry and Drug Discovery

The oxetane motif is a "magic fragment” in modern drug design.[2] Its incorporation can
favorably modulate a compound's properties:

e Improved Solubility: The polar ether functionality enhances aqueous solubility compared to a
non-polar gem-dimethyl group.[3]
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» Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g.,
CYP450 oxidation) than other functional groups they might replace.[13][14]

» Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can help orient a
molecule within a protein binding site, directing the rest of the scaffold towards a more
solvent-exposed region.

This specific reagent provides a direct and efficient route to install the 3-oxetanyl group,
enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and
optimize lead compounds.

Safety and Handling

While specific toxicity data for 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is not
extensively documented, general precautions for handling organoboron compounds should be
observed. Related compounds are known to cause skin, eye, and respiratory irritation.[15]

Handling: Always handle this reagent in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

» Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably
under an inert atmosphere.

o SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for the
most detailed and up-to-date safety information.

Conclusion

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane stands as a premier building block
for the modern synthetic chemist. Its robust nature, combined with the predictable and high-
yielding reactivity in Suzuki-Miyaura cross-coupling, provides a powerful tool for introducing the
highly sought-after oxetane moiety. As the demand for sp3-rich, polar, and metabolically stable
scaffolds continues to grow in drug discovery, the importance and application of this versatile
reagent are set to expand even further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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